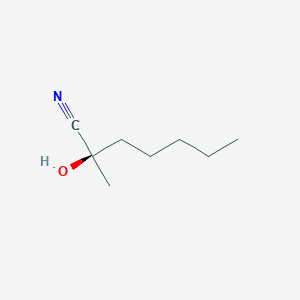
6-Chloro-2-methylpyrimidine-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-methylpyrimidine-4-carbonyl chloride is a chemical compound that belongs to the pyrimidine family. It is a colorless liquid that is used in various scientific research applications. The compound has a molecular formula of C6H4ClN2OCl and a molecular weight of 202.5 g/mol.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-methylpyrimidine-4-carbonyl chloride is not well understood. However, it is believed to act as an electrophile in various chemical reactions. The compound is highly reactive and can form covalent bonds with various nucleophiles such as amines, alcohols, and thiols.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of 6-Chloro-2-methylpyrimidine-4-carbonyl chloride. However, it is known to exhibit antimicrobial activity against various bacteria and fungi. The compound is also known to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Chloro-2-methylpyrimidine-4-carbonyl chloride in lab experiments include its high reactivity, which makes it an excellent reagent for various chemical reactions. The compound is also readily available and relatively inexpensive. However, the compound is highly reactive and can be hazardous to handle. It requires careful handling and storage to avoid any accidents.
Direcciones Futuras
There are several future directions for the use of 6-Chloro-2-methylpyrimidine-4-carbonyl chloride in scientific research. One direction is the synthesis of new pharmaceuticals and agrochemicals using the compound as a starting material. Another direction is the investigation of the compound's antimicrobial and anticancer properties. Further studies are also needed to understand the mechanism of action of the compound and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of 6-Chloro-2-methylpyrimidine-4-carbonyl chloride can be achieved through the reaction of 6-chloro-2-methylpyrimidin-4-amine with thionyl chloride. The reaction takes place in the presence of a catalyst such as pyridine or triethylamine. The resulting product is a colorless liquid that can be purified through distillation or recrystallization.
Aplicaciones Científicas De Investigación
6-Chloro-2-methylpyrimidine-4-carbonyl chloride is widely used in scientific research applications such as organic synthesis, medicinal chemistry, and biochemistry. It is used as a starting material for the synthesis of various pharmaceuticals and agrochemicals. The compound is also used as a reagent in the synthesis of various heterocyclic compounds.
Propiedades
Número CAS |
136518-02-0 |
|---|---|
Nombre del producto |
6-Chloro-2-methylpyrimidine-4-carbonyl chloride |
Fórmula molecular |
C6H4Cl2N2O |
Peso molecular |
191.01 g/mol |
Nombre IUPAC |
6-chloro-2-methylpyrimidine-4-carbonyl chloride |
InChI |
InChI=1S/C6H4Cl2N2O/c1-3-9-4(6(8)11)2-5(7)10-3/h2H,1H3 |
Clave InChI |
ARSCUXURTSKMQU-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC(=N1)Cl)C(=O)Cl |
SMILES canónico |
CC1=NC(=CC(=N1)Cl)C(=O)Cl |
Sinónimos |
4-Pyrimidinecarbonylchloride,6-chloro-2-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1,3-Dihydrofuro[3,4-c]pyridine](/img/structure/B163592.png)


![2-[3-(1,3-benzodioxol-5-yl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B163604.png)

